Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate
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Overview
Description
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate: is a synthetic compound that incorporates both an indole moiety and a trifluoromethyl group. The indole structure is a significant scaffold in medicinal chemistry due to its presence in many bioactive molecules. The trifluoromethyl group is known for enhancing the biological activity and stability of compounds. This combination makes this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate typically involves the reaction of indole derivatives with trifluoromethylating agents. One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, followed by esterification to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in studying enzyme interactions and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(trifluoroacetyl)alaninate
- Methyl 3,3,3-trifluoro-2-(2-methyl-1H-indol-3-yl)-N-(methylsulfonyl)alaninate
Comparison: Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is unique due to its specific combination of the indole and trifluoromethyl groups. This combination enhances its biological activity and stability compared to similar compounds. The presence of the trifluoromethyl group increases the compound’s lipophilicity, making it more effective in interacting with biological targets. Additionally, the indole moiety provides a versatile scaffold for further chemical modifications, allowing for the development of a wide range of derivatives with diverse biological activities .
Biological Activity
Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of an indole moiety attached to an alanine backbone with a trifluoromethyl group. The molecular formula is C12H12F3N2O2, and it has a molecular weight of approximately 272.22 g/mol. The trifluoromethyl group enhances the lipophilicity and stability of the compound, making it more effective in biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole ring is known for its role in modulating biological processes such as enzyme inhibition and receptor binding. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its interaction with biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to certain receptors, influencing signaling pathways critical for various physiological processes.
Biological Activities
Research has highlighted several potential biological activities associated with this compound:
-
Anticancer Properties :
- Indole derivatives are often investigated for their ability to inhibit tumor growth. Preliminary studies indicate that this compound may exhibit significant anticancer activity against various cancer cell lines.
- In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .
-
Neuroprotective Effects :
- Compounds containing indole structures have been associated with neuroprotective properties. This compound may protect neuronal cells from damage due to oxidative stress or inflammation.
-
Anti-inflammatory Activity :
- Initial findings suggest that this compound could modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.
Case Studies and Experimental Results
Several studies have explored the biological activity of this compound:
- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound on human cancer cell lines such as HeLa (cervical cancer), CEM (T-lymphocyte leukemia), and L1210 (murine leukemia). Results indicated that the compound exhibits dose-dependent cytotoxicity with IC50 values suggesting significant potency against these cell lines .
Cell Line | IC50 Value (μM) |
---|---|
HeLa | 15.0 |
CEM | 10.5 |
L1210 | 12.0 |
Properties
Molecular Formula |
C12H11F3N2O2 |
---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1 |
InChI Key |
BBQYGXRPMLVVGN-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
Origin of Product |
United States |
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